molecular formula C20H24N4O3S B10917114 1-(4-{[4-(Pyridin-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(Pyridin-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10917114
M. Wt: 400.5 g/mol
InChI Key: QLBUZGCOYWPOON-UHFFFAOYSA-N
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Description

1-(4-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a pyrrolidinone core, a piperazine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

The synthesis of 1-(4-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridine moieties are crucial for binding to these targets, leading to modulation of their activity. This compound may affect various signaling pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and pyrrolidinone-based molecules. For example:

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

1-[4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C20H24N4O3S/c25-20-5-3-11-24(20)18-6-8-19(9-7-18)28(26,27)23-14-12-22(13-15-23)16-17-4-1-2-10-21-17/h1-2,4,6-10H,3,5,11-16H2

InChI Key

QLBUZGCOYWPOON-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=N4

Origin of Product

United States

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